![molecular formula C15H13ClO B1324047 4-Chloro-2'-ethylbenzophenone CAS No. 951884-76-7](/img/structure/B1324047.png)
4-Chloro-2'-ethylbenzophenone
Overview
Description
4-Chloro-2'-ethylbenzophenone (CEBP) is a chemical compound that belongs to the family of benzophenones. It is widely used in the field of scientific research due to its unique properties and applications.
Scientific Research Applications
Spectroscopic Analysis
4-Chloro-2’-ethylbenzophenone has been used in absorption and excited state spectroscopic experiments to study the vibrational fine structure for the n-pi* and pi-pi* transitions. These studies are crucial for understanding the electronic properties of the compound and can be applied in various fields such as materials science and chemical engineering .
Photochemistry
This compound’s ability to form radicals under ultraviolet radiation opens up a range of photochemical applications. It can be used to study the transformation into benzopinacols, which are important in synthesizing certain organic compounds .
Solvent Effects on UV Absorption
Research has been conducted on how different solvents affect the UV absorbance of ketones like 4-Chloro-2’-ethylbenzophenone. This is significant for understanding solvent interactions with nonbonding electrons, which is valuable in fields like analytical chemistry .
Mechanism of Action
Target of Action
4-Chloro-2’-ethylbenzophenone is a synthetic compound that has been studied for its photophysical properties It is known that the compound interacts with light, particularly uv light, which suggests that its targets could be biological molecules that are sensitive to light, such as certain proteins or dna structures .
Mode of Action
The mode of action of 4-Chloro-2’-ethylbenzophenone is primarily through its interaction with light. Absorption and excited state spectroscopic experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions . This suggests that the compound may undergo electronic transitions when exposed to light, leading to changes in its molecular structure that could potentially interact with its targets .
Biochemical Pathways
For instance, it could potentially influence phototransduction pathways in the eye or skin, or it could interact with photosensitive proteins in various organisms .
Result of Action
Given its photoreactive properties, it is plausible that it could cause changes at the molecular level when exposed to light, potentially leading to various cellular effects .
Action Environment
The action of 4-Chloro-2’-ethylbenzophenone is likely influenced by environmental factors such as light exposure and temperature, given its photoreactive nature . For instance, its efficacy could be enhanced in environments with high UV light exposure. Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
properties
IUPAC Name |
(4-chlorophenyl)-(2-ethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVNRGQEAYCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273437 | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-ethylbenzophenone | |
CAS RN |
951884-76-7 | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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